6-Deschloro-6,7-epoxy Cyproterone Acetate
CAS No.: 15423-97-9
Cat. No.: VC21352231
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15423-97-9 |
---|---|
Molecular Formula | C24H30O5 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate |
Standard InChI | InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1 |
Standard InChI Key | XFELGPWPVWOTLJ-IWMHJGDMSA-N |
Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C |
SMILES | CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C |
Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C |
Introduction
Chemical Identity and Structure
6-Deschloro-6,7-epoxy Cyproterone Acetate belongs to the steroid family of compounds, characterized by its unique epoxide functional group bridging the 6,7-positions on the steroidal backbone. The compound has several identifying characteristics that define its chemical identity.
Basic Identification
The compound is formally known as 6-Deschloro-6,7-epoxy Cyproterone Acetate, with a CAS Registry Number of 15423-97-9. It is also recognized by several synonyms including "(1β,2β,6α,7α)-17-(Acetyloxy)-6,7-epoxy-1,2-dihydro-3'H-cyclopropa pregna-1,4-diene-3,20-dione" and "6α,7α-Epoxy-1β,2β-dihydro-17-hydroxy-3'H-cyclopropa pregna-1,4-diene-3,20-dione Acetate" . In some contexts, it is referred to as "Cyproterone Impurity J," indicating its relationship to cyproterone acetate manufacturing processes .
Molecular Structure
The molecular formula of 6-Deschloro-6,7-epoxy Cyproterone Acetate is C₂₄H₃₀O₅, with a molecular weight of 398.5 g/mol . Its structure features a complex steroidal framework with a cyclopropane ring fused to the A-ring of the steroid nucleus, an epoxide bridge at the 6,7-position, and an acetate group at position 17. Unlike cyproterone acetate, this intermediate compound lacks the chlorine atom at position 6, which is instead part of the epoxide structure .
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are essential for understanding its behavior in chemical reactions and biological systems. Table 1 summarizes these properties based on computational and experimental data.
Table 1: Physicochemical Properties of 6-Deschloro-6,7-epoxy Cyproterone Acetate
Property | Value |
---|---|
Molecular Weight | 398.5 g/mol |
XLogP3 | 2.2 |
Hydrogen Bond Acceptor Count | 5 |
Hydrogen Bond Donor Count | 0 |
Rotatable Bond Count | 3 |
Exact Mass | 398.20932405 |
Topological Polar Surface Area | 73 Ų |
Heavy Atom Count | 29 |
Complexity | 890 |
Defined Atom Stereocenter Count | 10 |
The compound's relatively moderate lipophilicity (XLogP3 of 2.2) suggests a balance between water solubility and membrane permeability . The presence of five hydrogen bond acceptors contributes to its potential for intermolecular interactions, while the absence of hydrogen bond donors limits certain types of binding interactions.
Synthesis and Chemical Pathways
6-Deschloro-6,7-epoxy Cyproterone Acetate occupies a critical position in the synthetic pathway of cyproterone acetate, serving as a key intermediate in a multi-step synthesis process.
Position in Synthetic Pathways
In the synthesis of cyproterone acetate, 6-Deschloro-6,7-epoxy Cyproterone Acetate appears as the sixth intermediate in an eight-step synthetic process . It is derived from 6-deschloro cyproterone acetate (compound 5 in the synthesis) through a selective oxidation reaction. After formation, it undergoes subsequent transformations to eventually yield cyproterone acetate .
Formation Reaction
The synthesis of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves the selective oxidation of the C6=C7 olefin bond in 6-deschloro cyproterone acetate . This reaction is typically performed using benzoyl peroxide as the oxidizing agent, which facilitates the formation of the epoxide bridge across the 6,7-position of the steroid structure . The reaction can be represented as:
6-deschloro cyproterone acetate + benzoyl peroxide → 6-Deschloro-6,7-epoxy Cyproterone Acetate
This oxidation step is highly selective, targeting specifically the C6=C7 double bond while leaving other functional groups in the molecule intact.
Subsequent Transformation
Following its formation, 6-Deschloro-6,7-epoxy Cyproterone Acetate undergoes a critical transformation involving hydrochloric acid in acetic acid. This reaction results in the opening of the epoxide ring, chlorination at position 6, and simultaneous opening of the cyclopropane ring, yielding 1α-(chloromethyl) chlormadinone acetate (compound 7 in the synthesis) . This intermediate is then heated in collidine to reform the cyclopropane ring, finally completing the synthesis of cyproterone acetate .
The transformation can be summarized as:
6-Deschloro-6,7-epoxy Cyproterone Acetate + HCl/AcOH → 1α-(chloromethyl) chlormadinone acetate → Cyproterone Acetate
Chemical Reactivity and Structure-Activity Relationships
Understanding the chemical reactivity of 6-Deschloro-6,7-epoxy Cyproterone Acetate provides insights into its role in synthetic pathways and potential for structural modifications.
Epoxide Reactivity
The epoxide functional group at the 6,7-position represents the most reactive site in the molecule. Epoxides are known for their susceptibility to nucleophilic ring-opening reactions, which is precisely the chemistry exploited in the subsequent transformation to introduce the chlorine atom at position 6 . The strained three-membered epoxide ring creates electrophilic carbon atoms that readily react with nucleophiles such as chloride ions from hydrochloric acid.
The stereospecific nature of this ring-opening reaction is crucial for maintaining the correct stereochemistry in the final product. The attack occurs preferentially at the less hindered carbon of the epoxide, leading to specific stereochemical outcomes that are essential for the biological activity of cyproterone acetate.
Analytical Methods and Characterization
The identification and quality control of 6-Deschloro-6,7-epoxy Cyproterone Acetate require specific analytical methods suitable for complex steroidal compounds.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 6-Deschloro-6,7-epoxy Cyproterone Acetate. The ¹H-NMR spectrum would show characteristic signals for the cyclopropane protons, acetate methyl group, and the complex pattern of the steroidal backbone. The ¹³C-NMR spectrum would reveal the carbonyl carbons of the acetate and ketone groups, as well as the characteristic signals of the epoxide carbons.
Infrared (IR) spectroscopy can identify key functional groups, including the C=O stretching bands of the acetate and ketone groups (typically around 1700-1740 cm⁻¹), as well as the C-O stretching frequencies associated with the epoxide ring (typically around 850-900 cm⁻¹ and 1250 cm⁻¹).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and quantification of 6-Deschloro-6,7-epoxy Cyproterone Acetate, particularly in quality control processes during pharmaceutical manufacturing. Reverse-phase HPLC with UV detection at wavelengths corresponding to the conjugated dienone system (typically around 240-280 nm) provides a sensitive method for analysis.
Mass spectrometry, often coupled with chromatographic techniques (LC-MS), offers additional confirmation of identity through molecular weight determination and characteristic fragmentation patterns. The molecular ion peak at m/z 398.21 would be expected for 6-Deschloro-6,7-epoxy Cyproterone Acetate, with fragment ions providing structural confirmation.
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